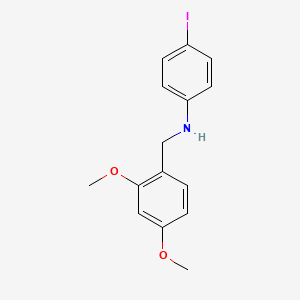

N-(2,4-dimethoxybenzyl)-4-iodoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that include halogenation, lithiation, and electrophilic substitution reactions. For example, the synthesis of 14C-labelled N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate involves decarboxylation, selective lithiation, and substitution reactions . These methods could potentially be adapted for the synthesis of N-(2,4-dimethoxybenzyl)-4-iodoaniline by altering the starting materials and reaction conditions to fit the desired substitution pattern on the benzene rings.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from the structures of similar compounds. For instance, the nitrobenzylidene-iodoanilines studied in one of the papers exhibit various intermolecular interactions such as C-H...O hydrogen bonds, iodo...nitro interactions, and aromatic pi...pi stacking interactions . These interactions are crucial in determining the molecular conformation and crystal packing of these compounds. This compound may also exhibit similar types of non-covalent interactions due to the presence of methoxy and iodo substituents, which can engage in hydrogen bonding and halogen bonding, respectively.

Chemical Reactions Analysis

The chemical reactivity of this compound can be anticipated based on the functional groups present in the molecule. The iodo group is a good leaving group, which makes it susceptible to nucleophilic substitution reactions. The methoxy groups can influence the electron density of the benzene ring and thus affect the reactivity of the compound towards electrophilic aromatic substitution. The presence of the benzylamine moiety could also allow for reactions typical of amines, such as the formation of Schiff bases or amides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, we can hypothesize based on the properties of structurally similar compounds. The presence of iodine and methoxy groups is likely to increase the molecular weight and influence the compound's solubility in organic solvents. The compound's melting point, boiling point, and stability would be determined by the strength of the intermolecular interactions within the solid state or in solution. The electronic properties such as UV-Vis absorption and fluorescence could be affected by the conjugation within the molecule and the presence of electron-donating methoxy groups.

Scientific Research Applications

Photosensitive Protecting Groups in Synthetic Chemistry

The application of photosensitive protecting groups, including compounds similar to N-(2,4-dimethoxybenzyl)-4-iodoaniline, shows promise in synthetic chemistry. Such groups are employed to protect reactive sites during chemical synthesis, and their removal can be precisely controlled by light exposure. This method enhances the efficiency and selectivity of synthetic pathways, particularly in the synthesis of complex molecules. The review of recent work underscores the developmental stage of these applications but highlights their potential for future advancements in the field (Amit, Zehavi, & Patchornik, 1974).

Molecular Imaging and Drug Action

In the realm of drug action, research on related compounds, especially those with hallucinogenic properties, has been extensive. Molecular and functional imaging studies, such as those using positron emission tomography (PET) or single photon emission computed tomography (SPECT), provide insights into how these compounds interact with brain receptors and affect brain function. These studies are crucial for understanding the mechanisms underlying the psychotherapeutic potential of such compounds (Cumming et al., 2021).

Antioxidant Activity Analysis

The analysis of antioxidant activity is another area where similar compounds are studied. Antioxidants play a significant role in mitigating oxidative stress, which is implicated in various chronic diseases. The review of analytical methods used in determining antioxidant activity highlights the importance of understanding the chemical reactions and kinetics involved. This knowledge aids in the assessment of the antioxidant capacity of complex samples, including those containing phenolic compounds, which share structural similarities with this compound (Munteanu & Apetrei, 2021).

Anti-inflammatory Potential of Psychedelics

Research into the anti-inflammatory potential of psychedelics, including compounds with structural similarities to this compound, reveals promising therapeutic applications. Activation of specific receptors by these compounds has been shown to produce potent anti-inflammatory effects in animal models. This emerging area suggests a novel treatment strategy for inflammatory disorders, highlighting the diverse therapeutic potential beyond their psychoactive properties (Flanagan & Nichols, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as sulfamates, are known to be important functional groups in medicinal chemistry and drug development .

Mode of Action

Without specific information on “N-(2,4-dimethoxybenzyl)-4-iodoaniline”, it’s difficult to determine its exact mode of action. It’s worth noting that compounds with similar structures, such as those containing 2,4-dimethoxybenzyl groups, have been used in the synthesis of phenolic o-sulfamates .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of phenolic o-sulfamates, which are important functional groups in medicinal chemistry and drug development .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For example, the use of 2,4-dimethoxybenzyl was found to be particularly attractive because deprotection occurred quantitatively within 2 h at room temperature with 10% trifluoroacetic acid in dichloromethane .

properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16INO2/c1-18-14-8-3-11(15(9-14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPFTRMRVPDGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)I)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)

![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)

![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)

![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)

![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)